REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].N[C:11](N)=[O:12].[C:14](=[O:19])([O:16][CH2:17][CH3:18])N.[CH2:20]([OH:22])[CH3:21]>CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2]>[CH2:17]([O:16][C:14]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:11]([O:22][CH2:20][CH3:21])=[O:12])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:19])[CH3:18] |f:4.5.6|
|
Name
|
polyurea
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
428 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
1700 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced into the apparatus
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted for 6.0 hours at 200° C. in the same way as in Example 1
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |